5-Chloro-2,3-difluorobenzoic acid
Description
5-Chloro-2,3-difluorobenzoic acid is a halogenated benzoic acid derivative with chlorine and fluorine substituents at the 5th, 2nd, and 3rd positions, respectively. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to undergo functional group transformations .
Properties
IUPAC Name |
5-chloro-2,3-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEQGFPRIWHFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-difluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the direct fluorination and chlorination of benzoic acid using appropriate halogenating agents under controlled conditions. For instance, the reaction of 2,3-difluorobenzoic acid with chlorine gas in the presence of a catalyst can yield 5-Chloro-2,3-difluorobenzoic acid .
Industrial Production Methods
Industrial production of 5-Chloro-2,3-difluorobenzoic acid may involve large-scale halogenation processes, where benzoic acid derivatives are treated with chlorine and fluorine sources in reactors designed for high efficiency and yield. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to ensure the selective substitution of the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2,3-difluorobenzoic acid has shown promise in medicinal chemistry due to its potential biological activities:
- Neurotransmission Modulation : It acts as a dopaminergic stabilizer, modulating dopamine signaling pathways which are crucial for treating neurological disorders such as schizophrenia and Parkinson's disease.
- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that it induces apoptosis through caspase activation pathways in breast cancer cells (MCF-7) with IC50 values around 15 µM .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various bacterial strains. A study indicated minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus, suggesting moderate effectiveness as an antimicrobial agent .
Agricultural Applications
5-Chloro-2,3-difluorobenzoic acid has been evaluated for its herbicidal properties:
- Herbicidal Activity : Field trials demonstrated selective herbicidal activity against certain broadleaf weeds with minimal toxicity to cereal crops. Effective application rates ranged from 100 to 200 g/ha, highlighting its potential as an environmentally friendly herbicide alternative .
Table 1: Biological Activities of 5-Chloro-2,3-difluorobenzoic Acid
Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of halogenated benzoic acids demonstrated that 5-chloro-2,3-difluorobenzoic acid exhibited significant protective effects against oxidative stress in neuronal cell lines, reducing cell death and improving viability under stress conditions.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound as a topical antimicrobial agent in infected wounds. Results showed a significant reduction in bacterial load after treatment compared to a control group using standard antiseptics.
Case Study 3: Herbicidal Applications
Field trials conducted on soybean crops revealed that applications of this compound resulted in over 80% control of targeted weed species without harming crop yield, demonstrating its potential as an environmentally friendly herbicide alternative.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of fluorine and chlorine substituents significantly influence physicochemical properties and reactivity:
| Compound Name | Substituent Positions | CAS Number | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|---|---|
| 5-Chloro-2,3-difluorobenzoic acid | Cl (5), F (2,3) | Not explicitly listed | C₇H₃ClF₂O₂ | ~192.55 (calc.) | Inferred: Pharmaceutical intermediates |
| 5-Chloro-2,4-difluorobenzoic acid | Cl (5), F (2,4) | 25026-64-6 | C₇H₃ClF₂O₂ | 192.55 | Antimicrobial drug synthesis |
| 5-Bromo-2,3-difluorobenzoic acid | Br (5), F (2,3) | Not listed | C₇H₃BrF₂O₂ | ~237.45 (calc.) | Marketed specialty chemicals |
| 4-Amino-5-bromo-2,3-difluorobenzoic acid | Br (5), F (2,3), NH₂ (4) | 1379365-61-3 | C₇H₄BrF₂NO₂ | 252.01 | Drug discovery (e.g., kinase inhibitors) |
- Electronic Effects : Fluorine at the 2nd and 3rd positions (meta to the carboxylic acid group) increases acidity compared to para-substituted analogs. Chlorine at the 5th position enhances electrophilic aromatic substitution reactivity .
- Bromo vs. Chloro Analogs : Bromine’s larger atomic size increases lipophilicity, making brominated analogs more suitable for lipid-soluble drug candidates. However, chlorine offers better cost-effectiveness in synthesis .
Key Research Findings and Data Gaps
- Acidity and Reactivity: Fluorine’s electron-withdrawing effect stabilizes the carboxylate anion, increasing acidity (pKa ~2.1–2.5 for difluorobenzoic acids) compared to non-fluorinated analogs .
- Market Limitations: Direct data on 5-Chloro-2,3-difluorobenzoic acid’s commercial production are scarce, though its 2,4-difluoro isomer is widely used in quinolone antibiotic synthesis .
- Positional Isomerism Challenges : Substitution patterns (e.g., 2,3- vs. 2,4-difluoro) alter crystal packing and melting points, impacting formulation stability in drug development .
Biological Activity
5-Chloro-2,3-difluorobenzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on a review of current literature.
Chemical Structure and Synthesis
5-Chloro-2,3-difluorobenzoic acid is characterized by the presence of chlorine and fluorine substituents on the benzene ring, which significantly influence its chemical reactivity and biological activity. The synthesis of this compound typically involves multiple steps, including electrophilic aromatic substitution reactions facilitated by the electron-withdrawing nature of the halogen substituents.
Antimicrobial Properties
Research indicates that 5-chloro-2,3-difluorobenzoic acid exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, studies have reported minimum inhibitory concentrations (MICs) that suggest its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a mechanism where 5-chloro-2,3-difluorobenzoic acid may modulate inflammatory pathways, potentially useful in treating conditions like arthritis or other inflammatory diseases .
Antiparasitic Activity
In addition to its antimicrobial and anti-inflammatory effects, 5-chloro-2,3-difluorobenzoic acid has shown antiparasitic activity. Studies involving Plasmodium falciparum (the causative agent of malaria) revealed that derivatives of this compound exhibit significant growth inhibition with low EC50 values, indicating strong antiparasitic potential .
The exact mechanism by which 5-chloro-2,3-difluorobenzoic acid exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially inhibiting key enzymes or receptors involved in microbial growth and inflammation. The presence of halogen atoms likely enhances its binding affinity to these targets due to increased lipophilicity and reactivity.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 5-chloro-2,3-difluorobenzoic acid:
- Antimicrobial Study : A comparative study assessed the antimicrobial efficacy of various benzoic acid derivatives. 5-Chloro-2,3-difluorobenzoic acid exhibited MIC values lower than many traditional antibiotics against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Research : In a controlled experiment using human monocyte-derived macrophages, treatment with 5-chloro-2,3-difluorobenzoic acid resulted in a significant reduction in TNF-alpha production upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
- Antiparasitic Activity : A recent study evaluated the efficacy of several fluorinated benzoic acids against P. falciparum. The results indicated that 5-chloro-2,3-difluorobenzoic acid had an EC50 value of approximately 0.019 μM, making it one of the most potent compounds tested in this series .
Comparative Analysis
| Compound | MIC (µg/mL) | EC50 (µM) | Activity Type |
|---|---|---|---|
| 5-Chloro-2,3-difluorobenzoic acid | 8 | 0.019 | Antimicrobial/Antiparasitic |
| Standard Antibiotic A | 16 | - | Antimicrobial |
| Standard Anti-inflammatory Drug B | - | - | Anti-inflammatory |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
